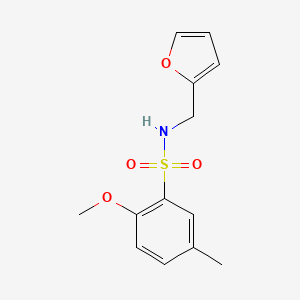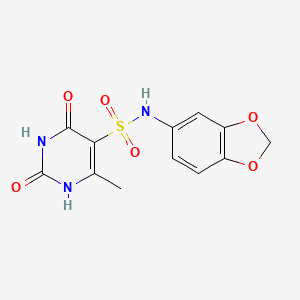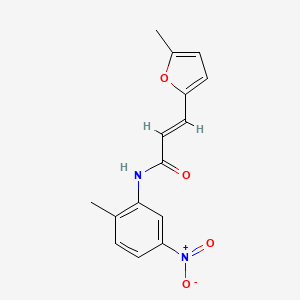![molecular formula C12H14N2O3S3 B5613488 4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5613488.png)
4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide groups to introduce new functionalities. In the context of similar sulfonamide compounds, researchers have developed methods to synthesize derivatives carrying biologically active moieties through reactions starting from specific diketones or cyclohexylidene derivatives. These methods could be adapted for the synthesis of “4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide,” emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired compound with high purity and yield (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the crystal structures of certain sulfonamide derivatives have been determined, showcasing the typical features of sulfonamide chemistry, such as the orientation of the sulfonyl group relative to the amine and the overall molecular geometry (Erturk et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including those leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines when reacted with azirines. These reactions demonstrate the versatility of sulfonamide compounds in forming a wide range of chemical structures with different properties and potential applications (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Techniques like crystallography and spectroscopy are instrumental in studying these properties, providing insights into how molecular structure influences physical characteristics (Pyrih et al., 2023).
Chemical Properties Analysis
The chemical behavior of sulfonamide compounds, including their reactivity and interaction with other molecules, is a subject of significant interest. Studies on the interaction of sulfonamide derivatives with enzymes, for example, have revealed their potential as inhibitors for specific biological targets, highlighting the importance of understanding the chemical properties of these compounds for their application in medicinal chemistry (Temperini et al., 2008).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-14(2)20(16,17)10-6-11(19-8-10)12(15)13-7-9-4-3-5-18-9/h3-6,8H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXPCIVTZMSHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613405.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5613420.png)
![N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613426.png)

![2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5613431.png)

![5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5613445.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5613449.png)
![1-(2-chlorophenyl)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5613452.png)


![2-(4-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5613492.png)
